

A Comparative Guide to Signal Enhancement: Ioversol vs. Iohexol

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Compound of Interest

Compound Name: Ioversol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signal enhancement characteristics of two widely used non-ionic, low-osmolar iodinated contrast agents: **Ioversol** (marketed as Optiray®) and Iohexol (marketed as Omnipaque™). The comparison is based on published experimental data from clinical studies to inform researchers and drug development professionals on their relative performance in various imaging applications.

Physicochemical Properties

The signal enhancement capability of an iodinated contrast agent is fundamentally linked to its physicochemical properties. The key determinants are iodine concentration, which directly influences X-ray attenuation, and viscosity and osmolality, which affect deliverability, patient comfort, and physiological response.

Property	Ioversol (Optiray®)	Iohexol (Omnipaque™)
Iodine Concentration (mg/mL)	300, 320, 350[1]	300, 350
Osmolality (mOsm/kg water) @ 37°C	7.9 (for 350 mg/mL)	844 (for 350 mg/mL)
Viscosity (mPa·s) @ 37°C	9.0 (for 350 mg/mL)	10.6 (for 350 mg/mL)[2]

Quantitative Signal Enhancement Comparison

Signal enhancement in Computed Tomography (CT) is measured in Hounsfield Units (HU), where a higher value indicates greater X-ray attenuation and thus, superior contrast. While no single study provides a direct head-to-head HU comparison under identical conditions, data from separate studies offer valuable insights.

Agent Formulation	Anatomic Region	Mean Enhancement (HU ± SD)	Study Context
Ioversol 350	Ascending Aorta	626 ± 183.83[3]	CTA in infants
Iohexol 350	Ascending Aorta	356.3 ± 61.5[4][5]	Coronary CT Angiography
Iohexol 380	Ascending Aorta	375.8 ± 71.4	Coronary CT Angiography

It is critical to note that the data above are from different studies with different patient populations and scanning protocols. Therefore, direct comparison should be made with caution.

Qualitative Image Quality Assessment

In clinical settings, radiographic image quality is often assessed qualitatively by radiologists. Several double-blind, randomized studies have compared **Ioversol** and Iohexol on this basis.

Study Area	loversol Formulation	lohexol Formulation	Results
Peripheral & Visceral Arteriography	loversol 320	lohexol 300	92% of loversol radiographs were rated "excellent or good" compared to 88% for lohexol.
Central Venous Angiography	loversol 300	lohexol 300	75.6% of loversol angiograms were rated "very good" or "good" versus 51.3% for lohexol.
Coronary Arteriography	loversol 350	lohexol 350	All procedures in both groups were rated as diagnostic, with 92.5% of loversol procedures rated "excellent or good". No significant difference in overall quality was noted between the groups.

These studies suggest that **loversol** may provide a slight advantage in subjective image quality, particularly in peripheral and central venous angiography.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing contrast agents, a rigorous experimental protocol is essential. The following is a representative methodology adapted from a multicenter, randomized, double-blind clinical trial comparing different formulations of a contrast agent.

1. Patient Selection & Randomization:

- Inclusion Criteria: Healthy adult volunteers or patients referred for a specific diagnostic procedure (e.g., coronary CT angiography).
- Exclusion Criteria: History of contrast media allergy, renal insufficiency (e.g., elevated serum creatinine), significant cardiac disease, or pregnancy.
- Randomization: Subjects are randomized in a double-blind fashion to receive either **loversol** or Iohexol.

2. Contrast Administration:

- Access: An 18-gauge or 20-gauge intravenous catheter is placed in an antecubital vein.
- Dosage: A standardized iodine dose is administered based on patient body weight (e.g., 420 mgI/kg).
- Injection Rate: A consistent flow rate is maintained using a power injector (e.g., 4 mL/sec).
- Saline Flush: The contrast injection is immediately followed by a saline flush (e.g., 30-40 mL) at the same injection rate to push the contrast bolus and reduce artifacts.

3. CT Imaging Protocol:

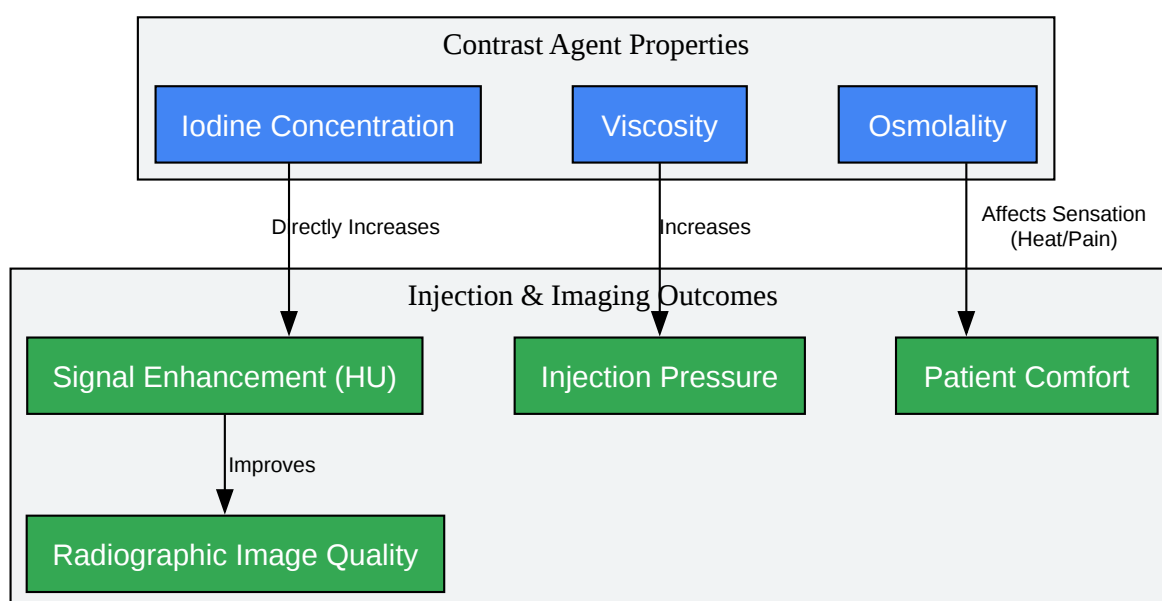
- Scanner: A multidetector CT (MDCT) scanner (e.g., 64-slice or greater) is used.
- Scan Parameters: Standardized parameters are used for all subjects (e.g., tube voltage of 120 kVp, tube current with automatic exposure control).
- Scan Timing: A bolus tracking technique is used to initiate the scan when the contrast enhancement in a target region (e.g., the ascending aorta) reaches a predefined threshold (e.g., 150 HU).

4. Quantitative Analysis:

- Region of Interest (ROI): Circular ROIs of a standard size are placed within specific anatomical structures on the resulting images (e.g., ascending aorta, left main coronary artery, liver parenchyma).

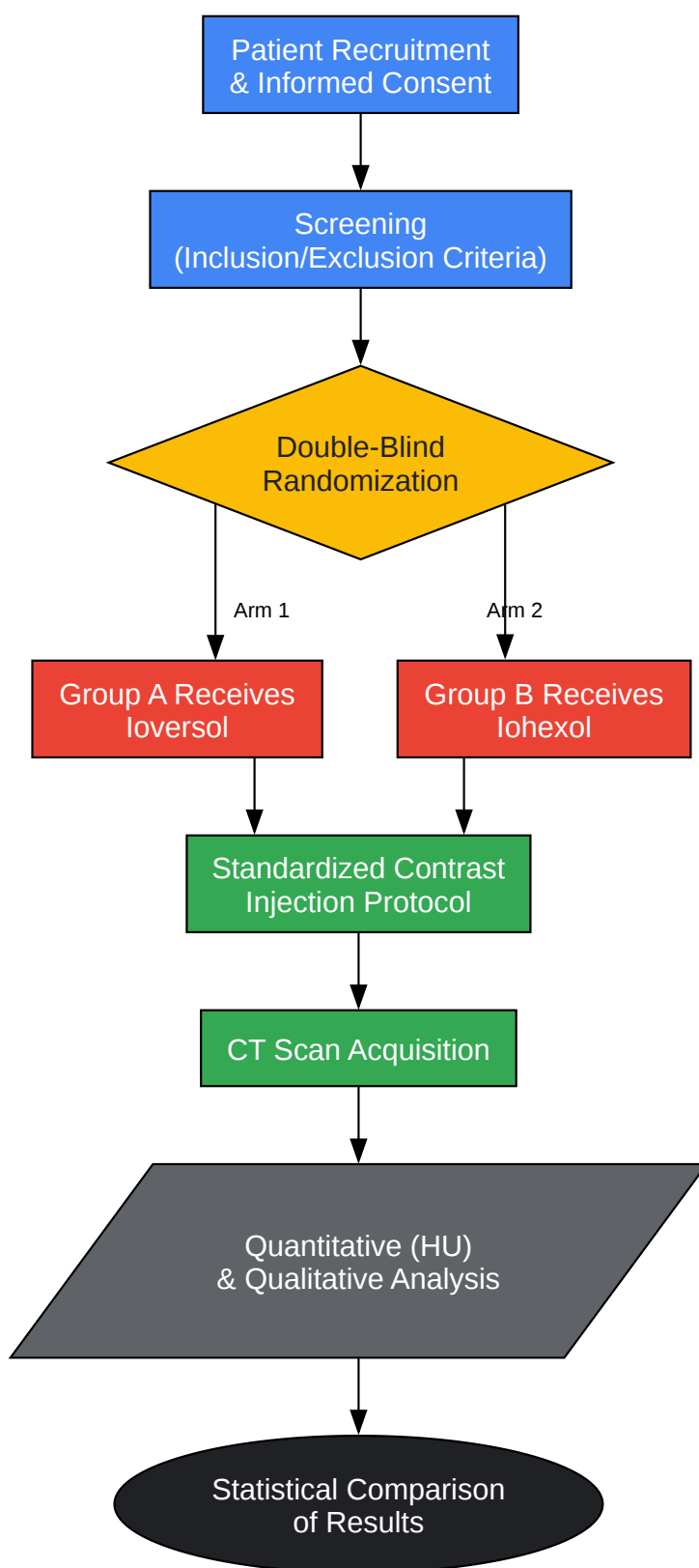
- Measurement: The mean CT attenuation value in Hounsfield Units (HU) is recorded for each ROI.
- Statistical Analysis: Student's t-test or a similar statistical method is used to compare the mean enhancement values between the **loversol** and Iohexol groups.

Visualizations



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Caption: Relationship between physicochemical properties and imaging outcomes.



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- To cite this document: BenchChem. [A Comparative Guide to Signal Enhancement: Ioversol vs. Iohexol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7818826#signal-enhancement-comparison-between-ioversol-and-iohexol>]

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